Calcium folinate
Overview
Description
Levoleucovorin Calcium is a levo isoform of leucovorin calcium with antineoplastic activity. Levoleucovorin is an active metabolite of folic acid, which does not require metabolism by dihydrofolate reductase. This agent counteracts the toxic effects of other folic acid derivative agents, rescuing the patient while permitting the antitumor activity of the folate antagonist. This agent also potentiates the effects of fluorouracil and its derivatives by stabilizing the binding of the drug's metabolite to its target enzyme, thus prolonging drug activity.
Mechanism of Action
Target of Action
Calcium folinate, also known as leucovorin, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor necessary for various biochemical processes .
Mode of Action
This compound bypasses the need for DHFR by providing a pre-reduced form of folate that can be used directly by cells . It competes with folate antagonists, such as methotrexate, for transport into cells, stimulating folate antagonist efflux . This action helps to diminish the toxicity and counteract the action of folate antagonists .
Biochemical Pathways
This compound is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis , mitochondrial protein translation , and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Pharmacokinetics
Following administration, this compound is absorbed and distributed throughout the body . It is metabolized into the active form of folic acid, which can be used by cells to produce DNA and form new cells . The elimination half-life of this compound is approximately 6.2 hours .
Result of Action
The administration of this compound leads to the replenishment of the reduced folate pool within cells . This allows for the continuation of essential cellular processes, such as DNA synthesis and cell replication, even in the presence of folate antagonists . It also enhances the cytotoxic activity of certain anticancer drugs, such as 5-fluorouracil .
Action Environment
Environmental factors can influence the action of this compound. For instance, the stability of this compound can be affected by factors such as temperature and light . Moreover, the type of solvent and packaging can also impact the stability of the drug . Therefore, proper storage conditions are essential to maintain the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Calcium folinate plays a crucial role in biochemical reactions by acting as a pre-reduced source of tetrahydrofolate (H4 folate). It bypasses the blockage caused by folate antagonists and replenishes the reduced folate pool. This compound interacts with several enzymes and proteins, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR). By increasing the intracellular folate pool, this compound enhances the inhibition of TS by 5-fluorouracil, stabilizing the 5-fluorouracil-TS complex and increasing its cytotoxic activity .
Cellular Effects
This compound influences various cellular processes, including DNA synthesis, repair, and methylation. It protects cells from the toxic effects of folate antagonists by providing a source of reduced folate. In combination with 5-fluorouracil, this compound enhances the cytotoxic effects on cancer cells by stabilizing the 5-fluorouracil-TS complex. This leads to increased inhibition of DNA synthesis and cell proliferation . Additionally, this compound can mitigate the adverse effects of methotrexate on normal cells, such as bone marrow suppression and gastrointestinal toxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by being readily converted to other reduced folic acid derivatives, such as 5-methyltetrahydrofolate. These derivatives participate in one-carbon transfer reactions essential for purine and pyrimidine biosynthesis. This compound competes with folate antagonists for transport into cells, stimulating their efflux and protecting cells from their toxic effects. It also enhances the cytotoxic activity of 5-fluorouracil by increasing the intracellular folate pool, stabilizing the 5-fluorouracil-TS complex, and inhibiting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is rapidly converted to active folate derivatives, with peak serum levels reached within minutes after administration. The stability and degradation of this compound depend on factors such as temperature and pH. Long-term studies have shown that this compound can effectively mitigate the toxic effects of methotrexate and enhance the efficacy of 5-fluorouracil over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound effectively counteracts the toxic effects of folate antagonists without causing significant adverse effects. At high doses, this compound can lead to toxicity, including gastrointestinal disturbances and bone marrow suppression. Studies have shown that the optimal dosage of this compound depends on the specific animal model and the intended therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate cycle and one-carbon metabolism. It is converted to 5-methyltetrahydrofolate, which participates in the synthesis of purines, thymidine monophosphate (dTMP), and methionine. This compound interacts with enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It shares membrane transport carriers with folate antagonists, competing for transport into cells. Once inside the cells, this compound is rapidly converted to active folate derivatives and distributed to various tissues, including the liver and bone marrow. The distribution volume of folinic acid is not well-defined, but it is known to be concentrated in the liver and intestinal mucosa .
Subcellular Localization
The subcellular localization of this compound and its derivatives is crucial for their activity and function. This compound is directed to specific compartments and organelles through targeting signals and post-translational modifications. It is predominantly localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. The localization of this compound can influence its interactions with enzymes and other biomolecules, affecting its overall efficacy .
Properties
CAS No. |
1492-18-8 |
---|---|
Molecular Formula |
C20H21CaN7O7 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2 |
InChI Key |
KVUAALJSMIVURS-UHFFFAOYSA-L |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Color/Form |
Crystals from water with 3 mol of water of crystallization. |
melting_point |
245 °C (decomp) |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |
shelf_life |
>2 years if stored properly |
solubility |
DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate; |
vapor_pressure |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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